
3-Iodo-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-2,2’-bipyridine is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2,2’-bipyridine typically involves the iodination of 2,2’-bipyridine. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium. Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent in the presence of a catalyst like trifluoroacetic acid.
Industrial Production Methods: Industrial production methods for 3-Iodo-2,2’-bipyridine often employ similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodo-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of appropriate ligands and bases.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted bipyridines with various functional groups.
- Complexes with metals for use in catalysis and materials science.
Aplicaciones Científicas De Investigación
3-Iodo-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the field of cancer research.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Mecanismo De Acción
The mechanism of action of 3-Iodo-2,2’-bipyridine largely depends on its role as a ligand in coordination complexes. When it binds to a metal center, it can influence the electronic properties of the metal, thereby affecting the reactivity and stability of the complex. This interaction can facilitate various catalytic processes, including electron transfer and bond formation.
Comparación Con Compuestos Similares
2,2’-Bipyridine: The parent compound without the iodine substitution.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
3,3’-Bipyridine: A bipyridine derivative with both pyridine rings substituted at the 3-position.
Uniqueness: 3-Iodo-2,2’-bipyridine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives through substitution and coupling reactions. This makes it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C10H7IN2 |
|---|---|
Peso molecular |
282.08 g/mol |
Nombre IUPAC |
3-iodo-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H7IN2/c11-8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7H |
Clave InChI |
UZGKNZVDORMLMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=C(C=CC=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


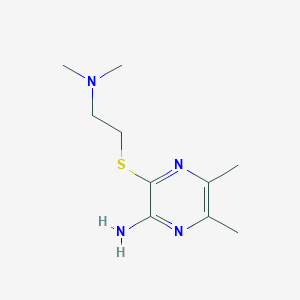
![1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide](/img/structure/B15248060.png)
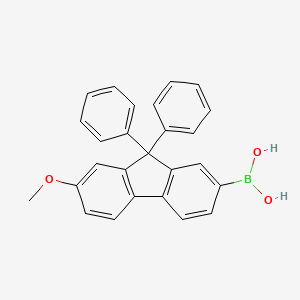
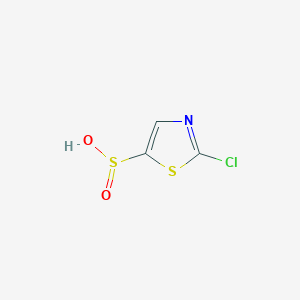

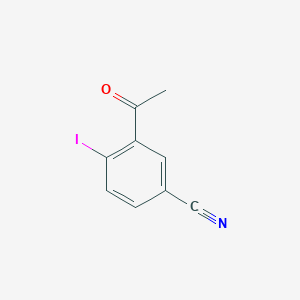
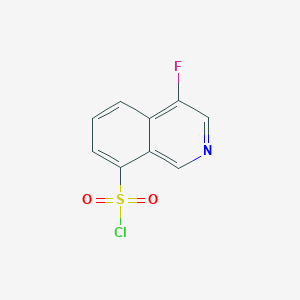


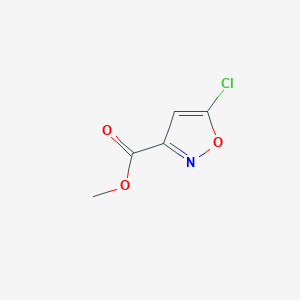
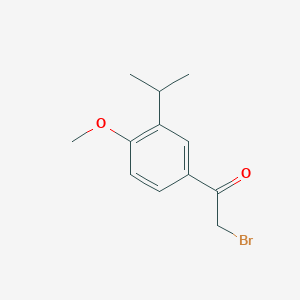
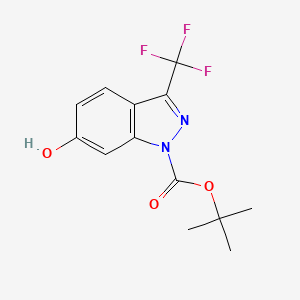
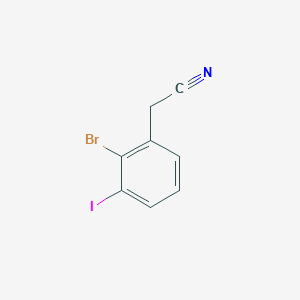
![2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B15248148.png)
